2-(2-Iodoethyl)oxetane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

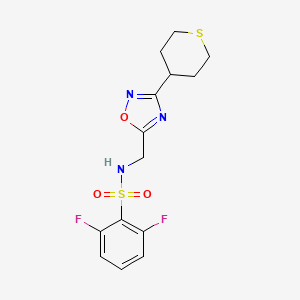

“2-(2-Iodoethyl)oxetane” is a chemical compound with the molecular formula C5H9IO . It has an average mass of 212.029 Da and a monoisotopic mass of 211.969803 Da .

Synthesis Analysis

The synthesis of oxetanes, including “2-(2-Iodoethyl)oxetane”, often presents significant challenges that limit their use in practical applications . A methodology has been developed that introduces a new synthetic disconnection to access oxetanes from native alcohol substrates . This approach has been demonstrated in late-stage functionalization chemistry and has been further exploited to develop a single-step synthesis of a known bioactive synthetic steroid derivative .Molecular Structure Analysis

The oxetane ring is a four-membered heterocycle containing an oxygen atom . It has an inherent ring strain of 106 kJ·mol−1 . The formation of the oxetane ring from an epoxide requires 13-17 kcal·mol−1 activation energy .Chemical Reactions Analysis

Oxetanes are known to undergo various chemical reactions. For instance, they can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . They can also be formed from inactivated alcohols via selective C−H functionalization .Physical And Chemical Properties Analysis

Oxetanes are known to possess structural rigidity, low lipophilicity, high H-bonding acceptor ability, and enhanced metabolic stability compared with other related oxygen heterocycles . These properties make them of increasing importance in drug design .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(2-Iodoethyl)oxetane: is gaining attention in medicinal chemistry due to its unique properties such as low molecular weight, high polarity, and three-dimensionality . These characteristics make it a valuable motif for drug design, particularly as an isostere for carbonyl groups. It can be used to fine-tune physicochemical properties of drug compounds, including pKa, LogD, aqueous solubility, and metabolic clearance .

Material Science

In material science, 2-(2-Iodoethyl)oxetane can be utilized in photo-cationic polymerization processes. It has been studied for its curing properties when combined with other monomers like epoxides, enhancing the flexibility and solvent resistance of the cured films .

Organic Synthesis

This compound plays a crucial role in organic synthesis, particularly in the formation of oxetanes through ring-closing approaches and [2+2] cycloadditions . It serves as a building block for creating structurally complex molecules with potential applications in synthesizing natural products and bioactive compounds .

Polymer Chemistry

2-(2-Iodoethyl)oxetane: is instrumental in the development of new polymers. Its reactivity in cationic photopolymerization is significant for creating interpenetrating polymer networks (IPNs), which are crucial for developing materials with enhanced mechanical properties .

Drug Design

The oxetane ring, including derivatives like 2-(2-Iodoethyl)oxetane , is increasingly important in drug design due to its metabolic stability, rigidity, and hydrogen-bond acceptor ability. These features contribute to the development of new drugs with improved efficacy and safety profiles .

Biochemistry

In biochemistry, 2-(2-Iodoethyl)oxetane derivatives are explored for their potential in the synthesis of complex natural products. They are particularly valued for their role in cyclization reactions, which are fundamental in the construction of various bioactive molecules .

Wirkmechanismus

Safety and Hazards

The safety data sheet for a similar compound, “2-(Iodomethyl)oxetane”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They are being increasingly used to fine-tune physicochemical properties of drug compounds . Future research will likely continue to explore the benefits of appending the oxetane motif to drug compounds, as well as potential pitfalls, challenges, and future directions .

Eigenschaften

IUPAC Name |

2-(2-iodoethyl)oxetane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO/c6-3-1-5-2-4-7-5/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWJZCJFYFPQHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1CCI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Iodoethyl)oxetane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2863600.png)

![N-((1-benzylpiperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2863605.png)

![7-Fluoro-2-methyl-3-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2863606.png)

![(Z)-4-cyano-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2863614.png)

![(E)-N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2863615.png)

![Ethyl 5-[4-(dipropylsulfamoyl)benzoyl]oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate](/img/structure/B2863616.png)

![Ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2863617.png)